1,2-Benzenedicarboxylic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar'-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester is a complex organic compound. It is a derivative of benzenedicarboxylic acid, which is known for its applications in various industrial and scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester typically involves the esterification of 1,2-benzenedicarboxylic acid with appropriate alcohols in the presence of catalysts. The reaction conditions often include:
Catalysts: Sulfuric acid or other strong acids.
Temperature: Elevated temperatures to facilitate the esterification process.
Solvents: Organic solvents like toluene or xylene to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Including distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-proliferative effects.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and plasticizers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The pathways involved may include:
Enzyme inhibition: By binding to active sites.
Signal transduction modulation: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester
- Bis(2-ethylhexyl) phthalate
Uniqueness
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased stability and lipophilicity compared to its analogs.
Properties
CAS No. |
136403-85-5 |
---|---|
Molecular Formula |
C21H14F6O8 |
Molecular Weight |
508.3 g/mol |
IUPAC Name |
4-[2-[3,4-bis(methoxycarbonyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phthalic acid |
InChI |
InChI=1S/C21H14F6O8/c1-34-17(32)12-6-4-10(8-14(12)18(33)35-2)19(20(22,23)24,21(25,26)27)9-3-5-11(15(28)29)13(7-9)16(30)31/h3-8H,1-2H3,(H,28,29)(H,30,31) |
InChI Key |
PMIUYQMWPLAFAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)(C(F)(F)F)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.